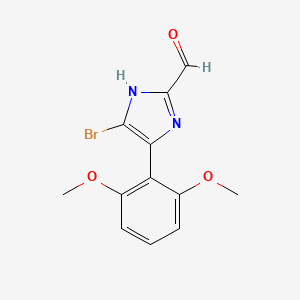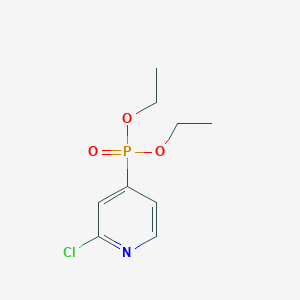
2,4-Dichlorophenyldiazonium 1,5-naphthalenedisulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorophenoxyacetic acid is a synthetic auxin, a type of plant hormone, widely used as a herbicide. It was first introduced in the 1940s and has since become one of the most commonly used herbicides globally. It is primarily used to control broadleaf weeds in agricultural and non-agricultural settings.
Métodos De Preparación
2,4-Dichlorophenoxyacetic acid is synthesized through the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid. The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the formation of the final product. Industrial production methods often involve large-scale batch or continuous processes to ensure high yield and purity.
Análisis De Reacciones Químicas
2,4-Dichlorophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dichlorophenol.
Reduction: Reduction reactions can convert it to less chlorinated phenoxyacetic acids.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Dichlorophenoxyacetic acid has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of chlorinated phenoxy acids.
Biology: It serves as a tool to investigate plant hormone signaling pathways and their effects on plant growth and development.
Medicine: Research is ongoing to explore its potential use in cancer therapy due to its ability to induce apoptosis in certain cancer cell lines.
Industry: It is widely used in agriculture to control weeds, enhancing crop yields and reducing the need for manual weeding.
Mecanismo De Acción
2,4-Dichlorophenoxyacetic acid acts by mimicking the natural plant hormone auxin. It disrupts normal cell growth and division, leading to uncontrolled and abnormal growth, which ultimately kills the plant. The molecular targets include auxin receptors and transport proteins, which are involved in regulating plant growth and development.
Comparación Con Compuestos Similares
2,4-Dichlorophenoxyacetic acid is often compared with other phenoxy herbicides such as:
2,4,5-Trichlorophenoxyacetic acid: Similar in structure but has an additional chlorine atom, making it more toxic and less commonly used.
Mecoprop: Another phenoxy herbicide with a similar mode of action but different chemical structure.
Dicamba: A benzoic acid herbicide with a different chemical structure but similar herbicidal properties. 2,4-Dichlorophenoxyacetic acid is unique due to its widespread use, relatively low cost, and effectiveness in controlling a broad spectrum of broadleaf weeds.
Propiedades
Fórmula molecular |
C16H12Cl2N2O7S2 |
|---|---|
Peso molecular |
479.3 g/mol |
Nombre IUPAC |
2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;hydrate |
InChI |
InChI=1S/C10H8O6S2.C6H3Cl2N2.H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;7-4-1-2-6(10-9)5(8)3-4;/h1-6H,(H,11,12,13)(H,14,15,16);1-3H;1H2/q;+1;/p-1 |
Clave InChI |
SPGAUZWLXGQOLT-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.C1=CC(=C(C=C1Cl)Cl)[N+]#N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710955.png)
![3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13710960.png)
![3-Methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13710963.png)








![8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid](/img/structure/B13711034.png)
